Cas no 113226-20-3 (4-Chloro-8-methylquinolin-2-ol)
4-Chloro-8-methylquinolin-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-8-methyl-2(1H)-quinolinone
- 4-Chloro-8-methylquinolin-2-ol
- 113226-20-3
- 4-chloro-8-methylcarbostyril
- SCHEMBL9431360
- CHEMBL1563064
- MLS000547467
- HMS2349G13
- SB68164
- AKOS004900640
- SMR000113568
- AL-111/12829001
- 4-chloro-8-methylquinoline-2(1h)-one
- Oprea1_261569
- LIKQTOQMZQQNTH-UHFFFAOYSA-N
-
- MDL: MFCD01108971
- Inchi: 1S/C10H8ClNO/c1-6-3-2-4-7-8(11)5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
- InChI Key: LIKQTOQMZQQNTH-UHFFFAOYSA-N
- SMILES: ClC1=CC(NC2C(C)=CC=CC=21)=O
Computed Properties
- Exact Mass: 193.0294416Da
- Monoisotopic Mass: 193.0294416Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.1Ų
4-Chloro-8-methylquinolin-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240961-1g |
4-Chloro-8-methylquinolin-2-ol |
113226-20-3 | 97% | 1g |
$688 | 2021-08-04 | |
| Chemenu | CM240961-1g |
4-Chloro-8-methylquinolin-2-ol |
113226-20-3 | 97% | 1g |
$575 | 2022-09-04 | |
| Alichem | A189006661-1g |
4-Chloro-8-methylquinolin-2-ol |
113226-20-3 | 97% | 1g |
$634.51 | 2023-09-04 |
4-Chloro-8-methylquinolin-2-ol Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 4-Chloro-8-methylquinolin-2-ol
Research Brief on 4-Chloro-8-methylquinolin-2-ol (CAS: 113226-20-3): Recent Advances and Applications
4-Chloro-8-methylquinolin-2-ol (CAS: 113226-20-3) is a quinoline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications.
One of the most notable advancements in the study of 4-Chloro-8-methylquinolin-2-ol is its role in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic pathways. These findings suggest that 4-Chloro-8-methylquinolin-2-ol could serve as a promising scaffold for the development of next-generation antibiotics.
In addition to its antimicrobial properties, 4-Chloro-8-methylquinolin-2-ol has shown potential in cancer research. A recent in vitro study conducted by a team at the National Cancer Institute revealed that certain quinoline derivatives, including 4-Chloro-8-methylquinolin-2-ol, exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The study identified the compound's ability to induce apoptosis via the mitochondrial pathway and inhibit angiogenesis, making it a candidate for further investigation in oncology drug development.
The synthesis and optimization of 4-Chloro-8-methylquinolin-2-ol have also been a focus of recent research. A 2022 paper in Organic & Biomolecular Chemistry detailed a novel, high-yield synthetic route for this compound, utilizing green chemistry principles to minimize environmental impact. The improved synthesis method not only enhances the scalability of production but also reduces the cost and complexity associated with traditional approaches. This advancement is expected to facilitate broader application of the compound in both academic and industrial settings.
Despite these promising developments, challenges remain in the clinical translation of 4-Chloro-8-methylquinolin-2-ol-based therapies. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the compound's unique chemical structure and demonstrated bioactivity make it a valuable tool for drug discovery and a subject of ongoing research in the chemical biology and pharmaceutical sciences.
In conclusion, 4-Chloro-8-methylquinolin-2-ol (CAS: 113226-20-3) represents a compelling area of study with significant potential for therapeutic applications. Recent research has underscored its versatility as a pharmacophore and its utility in addressing pressing medical challenges, such as antibiotic resistance and cancer. Continued exploration of this compound and its derivatives is likely to yield further insights and innovations in the field of chemical biology and drug development.
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